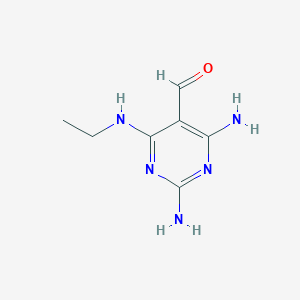
(S)-2-Amino-4-(ethylsulfonyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-4-(ethylsulfonyl)butanoic acid is a chiral compound with significant importance in various fields of science and industry. This compound is characterized by the presence of an amino group, an ethylsulfonyl group, and a butanoic acid backbone. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-4-(ethylsulfonyl)butanoic acid typically involves multi-step organic reactions. One common method starts with the amino acid L-threonine, which undergoes a series of transformations including sulfonation and amination to introduce the ethylsulfonyl and amino groups, respectively. The reaction conditions often involve the use of specific catalysts and reagents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In industrial settings, the production of this compound may involve biocatalysis using engineered microorganisms. For example, genetically modified strains of Saccharomyces cerevisiae or Escherichia coli can be employed to produce the compound through fermentation processes. These methods are advantageous due to their sustainability and potential for high yield .
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-4-(ethylsulfonyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfonic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfonyl group can yield sulfonic acids, while reduction of the amino group can produce primary amines.
Aplicaciones Científicas De Investigación
(S)-2-Amino-4-(ethylsulfonyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-4-(ethylsulfonyl)butanoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it can act as an inhibitor or activator of enzymes by binding to their active sites. The ethylsulfonyl group plays a crucial role in these interactions by forming hydrogen bonds and electrostatic interactions with the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-Aminobutyric acid: Similar in structure but lacks the ethylsulfonyl group.
(S)-2-Hydroxybutyric acid: Contains a hydroxyl group instead of an amino group.
Butanoic acid: The simplest form, lacking both the amino and ethylsulfonyl groups.
Uniqueness
(S)-2-Amino-4-(ethylsulfonyl)butanoic acid is unique due to the presence of both the amino and ethylsulfonyl groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
63596-32-7 |
|---|---|
Fórmula molecular |
C6H13NO4S |
Peso molecular |
195.24 g/mol |
Nombre IUPAC |
(2S)-2-amino-4-ethylsulfonylbutanoic acid |
InChI |
InChI=1S/C6H13NO4S/c1-2-12(10,11)4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1 |
Clave InChI |
JUPFRFWQYLQKPU-YFKPBYRVSA-N |
SMILES isomérico |
CCS(=O)(=O)CC[C@@H](C(=O)O)N |
SMILES canónico |
CCS(=O)(=O)CCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-(Cyclohexylamino)-1,3-dimethyl-5-(4-nitrophenyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12920650.png)

![7-Ethyl-2-methyloctahydro-6h-pyrazino[1,2-c]pyrimidine-6-thione](/img/structure/B12920663.png)



![2-[(1H-Benzimidazol-2-yl)amino]-5,6-dihydropyrimidin-4(3H)-one](/img/structure/B12920674.png)

